Rhodamine B, for fluorescence

Description

Emission Spectral Profiling and Environmental Sensitivity in Fluorescence Behavior

Rhodamine B's emission spectrum undergoes characteristic red shifts under elevated pressure, with the magnitude of displacement directly correlating to solvent compressibility. In aqueous solutions, pressure increases up to 200 MPa induce a quadratic wavenumber-pressure relationship described by $$ \tilde{\nu}(p) = 17337 - 524p + 193p^2 $$ cm⁻¹ (R² = 0.9869), where deviations from linearity become pronounced above 100 MPa. Ethanol solutions exhibit greater nonlinearity with $$ \tilde{\nu}(p) = 17601 - 967p + 1287p^2 $$ cm⁻¹ (R² = 0.9951), attributable to enhanced solvent reorganization under compression.

Temperature modulation between 3–50°C reveals distinct thermochromic behaviors across solvent systems. Aqueous Rhodamine B solutions show reversible wavenumber decreases of -0.66 cm⁻¹K⁻¹ during heating, while ethanol solutions display inverse behavior with +1.15 cm⁻¹K⁻¹ shifts. Encapsulation in polydimethylsiloxane (PDMS) matrices introduces irreversible spectral changes, exhibiting hysteresis loops with heating-cooling cycle wavenumber differentials exceeding 2.21 cm⁻¹K⁻¹. These phenomena originate from combined effects of solvent dipole reorientation, matrix rigidity, and excited-state solvation dynamics.

Pressure- and temperature-induced fluorescence quenching follows distinct mechanisms. Aqueous systems demonstrate intensity reductions of -1.38%/K due to enhanced non-radiative decay pathways, while PDMS-encapsulated samples maintain constant intensity despite spectral shifts. The table below quantifies environmental response coefficients across solvent systems:

| Solvent | $$ \frac{d\tilde{\nu}}{dT} $$ (cm⁻¹K⁻¹) | $$ \frac{dI}{dT} $$ (%/K) |

|---|---|---|

| Water | -0.66 ± 0.05 | -1.38 ± 0.02 |

| Ethanol | +1.15 ± 0.02 | -0.55 ± 0.13 |

| PDMS | +2.21 ± 0.37 | N/A |

Methodologies for Relative Quantum Yield Calculation: Comparative Analyses with Fluorescein Standards

The relative quantum yield ($$ \Phi_x $$) of Rhodamine B derives from normalized comparisons to fluorescein standards through the equation:

$$

\Phix = \Phi{st} \left( \frac{A{st}}{Ax} \right) \left( \frac{Fx}{F{st}} \right) \left( \frac{nx^2}{n{st}^2} \right)

$$

where $$ \Phi{st} $$ = 0.95 for fluorescein in 0.1M NaOH, $$ A $$ denotes absorbance at excitation wavelength, $$ F $$ represents integrated emission area, and $$ n $$ is solvent refractive index. Experimental determinations using matched absorbance at 490 nm (fluorescein) and 555 nm (Rhodamine B) yield fluorescence area ratios of 727,204:243,513, translating to $$ \Phi{RhB} $$ = 0.31 in aqueous media when corrected for refractive index differences.

Critical methodology considerations include:

- Spectral overlap management : Rhodamine B's emission tail beyond 600 nm requires cutoff filters to prevent detector saturation during fluorescein measurements.

- Concentration optimization : Maintaining absorbance below 0.1 at excitation wavelengths minimizes inner-filter effects while ensuring sufficient signal intensity.

- Matrix normalization : Polymer-encapsulated Rhodamine B in chitosan films demonstrates reduced quantum yields (2–3%) compared to solution-phase values (31%) due to self-absorption artifacts. This necessitates separate calibration curves for solid-state applications.

Solvent Polarity and Refractive Index Effects on Fluorescence Efficiency

Solvent microenvironment modulates Rhodamine B's photophysics through three primary mechanisms:

- Dielectric constant effects : High-polarity solvents like water ($$ \epsilon $$ = 80.1) induce Stark shifts through dipole reorientation, reducing excited-state lifetime to 1.6 ns compared to 4.0 ns in PDMS matrices ($$ \epsilon $$ = 2.3–2.8).

- Refractive index correlations : The $$ n^2 $$ term in quantum yield calculations introduces 12–15% corrections when comparing aqueous ($$ n $$ = 1.33) and ethanol ($$ n $$ = 1.36) systems.

- Viscosity impacts : PDMS encapsulation restricts molecular rotation, increasing fluorescence lifetime to 4.2 ns despite quantum yield reductions from self-absorption.

Comparative analysis of solvent systems reveals nonlinear wavenumber-pressure relationships scaled by solvent compressibility:

| Solvent | Pressure Coefficient (cm⁻¹MPa⁻¹) | Nonlinearity Factor (cm⁻¹MPa⁻²) |

|---|---|---|

| Water | -524 ± 34 | +193 ± 238 |

| Ethanol | -967 ± 45 | +1287 ± 211 |

| PDMS | -811 ± 19 | +1408 ± 100 |

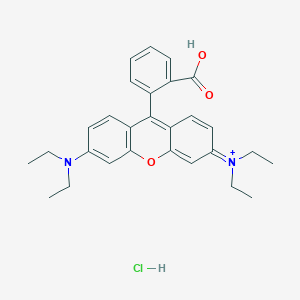

Properties

Molecular Formula |

C28H32ClN2O3+ |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydrochloride |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H/p+1 |

InChI Key |

PYWVYCXTNDRMGF-UHFFFAOYSA-O |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodamine B can be synthesized through various methods. One common synthetic route involves the condensation of phthalic anhydride with 3-aminophenol, followed by alkylation with diethylamine. The reaction typically occurs under acidic conditions and requires heating to facilitate the formation of the xanthene ring structure .

Industrial Production Methods

In industrial settings, Rhodamine B is produced on a large scale using similar synthetic routes but optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Fluorescence Mechanism and pH-Dependent Equilibrium

Rhodamine B exists in two pH-dependent forms:

-

Open (fluorescent) form : Dominates in acidic conditions, characterized by a planar structure with extended conjugation.

-

Closed (spirolactone, non-fluorescent) form : Prevalent in alkaline conditions, where the lactone ring closes, disrupting conjugation .

| Property | Acidic Conditions (pH < 4) | Alkaline Conditions (pH > 8) |

|---|---|---|

| Fluorescence Intensity | High (quantum yield ~0.65) | Low (non-fluorescent) |

| Absorption Peak (nm) | 554 | 561 |

| Emission Peak (nm) | 576 | N/A |

The equilibrium shift is reversible, enabling Rhodamine B to act as a pH-sensitive probe .

Metal Ion-Induced Fluorescence Response

Rhodamine B derivatives exhibit selective fluorescence enhancement upon binding metal ions. A carboxymethyl chitosan-modified probe showed:

-

Fe³⁺ detection : Binding constant via spirolactam ring opening .

-

Hg²⁺ interaction : Weak fluorescence at 585 nm in ethanol, but no response in aqueous media .

Mechanism :

The process is reversible with EDTA treatment .

Degradation via Advanced Oxidation Processes (AOPs)

Rhodamine B undergoes oxidative degradation in AOPs, primarily through hydroxyl radical () attack:

Ce(IV)/H₂O₂/Hydroxylamine System

-

Rate Constant : (pseudo-first-order).

-

Intermediates : Phthalic acid, malonic acid, terephthalic acid.

-

Mineralization : 63% TOC removal after 120 minutes.

Fe⁰/H₂O₂ Fenton System

-

Degradation Pathway :

-

Chromophore cleavage ().

-

-deethylation (blue shift ).

-

-

Efficiency : 80% decolorization in 60 minutes.

| System | Rate Constant (min⁻¹) | TOC Removal (%) |

|---|---|---|

| Ce(IV)/H₂O₂/HA | 63 | |

| Fe⁰/H₂O₂ | 58 |

Photophysical Stability and Structural Modifications

Single-molecule fluorescence studies revealed:

-

N-Dealkylation : Single dealkylation (RhB-2) enhances photostability by 2–3× compared to fully alkylated Rhodamine B (RhB-1) .

-

pH Effects : Fluorescence intensity decreases at higher pH due to spirolactone formation .

| Rhodamine Form | Photobleaching Lifetime (s) | pH Stability Range |

|---|---|---|

| RhB-1 (Intact) | 0.8 ± 0.2 | 4.9–10.3 |

| RhB-2 (Single dealkyl) | 2.1 ± 0.4 | 4.9–10.3 |

Biological and Environmental Interactions

-

Nerve Imaging : Rhodamine B binds to neuronal cell membranes (SBR = 15.37 ± 0.68 at 8 nmol dose), with fluorescence peaking at 24 hours .

-

Amino Acid Probes : A triphenylamino-rhodamine B derivative detects amino acids via Michael addition, showing fluorescence at .

Oxidation Catalysis

Jacobsen catalyst-mediated oxidation in methanol achieves 95% Rhodamine B conversion (vs. 44% in acetonitrile) .

Key Findings:

-

Rhodamine B’s fluorescence is highly tunable via pH, metal ions, and structural modifications.

-

Degradation pathways are dominated by -induced chromophore cleavage and -dealkylation.

-

Single dealkylation enhances photostability, critical for long-term imaging applications.

Experimental data underscores Rhodamine B’s versatility in both industrial applications and environmental remediation .

Scientific Research Applications

Rhodamine B has a wide range of applications in scientific research:

Chemistry: Used as a tracer dye in water flow studies and as a fluorescent marker in various chemical reactions.

Biology: Employed as a staining dye for visualizing cellular structures and microorganisms.

Medicine: Utilized in diagnostic assays and imaging techniques due to its fluorescent properties.

Industry: Applied in the textile, leather, paper printing, paint, colored glass, and plastic industries for its vibrant color and stability .

Mechanism of Action

Rhodamine B exerts its effects primarily through its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at a longer wavelength, making it useful for fluorescence microscopy and other imaging techniques. The molecular targets and pathways involved include the binding of Rhodamine B to cellular structures, allowing for visualization under a fluorescence microscope .

Comparison with Similar Compounds

Fluorescence Quantum Yield and Photostability

- Rhodamine 6G (R6G): Exhibits a higher quantum yield (Φ ≈ 0.95 in ethanol) and superior photostability compared to RhB, making it a preferred reference standard for fluorescence quantum yield measurements .

- Rhodamine 101 (Rh101) : Shows near-infrared (NIR) emission (λₑₘ ≈ 610–700 nm) and reduced self-quenching, advantageous for deep-tissue imaging .

- Rhodamine 123 (Rh123) : Mitochondria-specific with lower background fluorescence but reduced brightness (Φ ≈ 0.1–0.3) compared to RhB .

Table 1: Key Photophysical Parameters

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Φ (Fluorescence) | Photostability |

|---|---|---|---|---|

| Rhodamine B | 554 | 580–630 | 0.3–0.7 | Moderate |

| Rhodamine 6G | 530 | 550–590 | 0.95 | High |

| Rhodamine 101 | 570 | 610–700 | 0.8 | High |

| Rhodamine 123 | 505 | 525–565 | 0.1–0.3 | Low |

Aggregation and Quenching

RhB exhibits concentration-dependent fluorescence quenching due to aggregation, limiting its utility in high-density labeling . In contrast, Rh101 and R6G show minimal self-quenching, enabling higher working concentrations .

Structural Variants and Functional Performance

Spirolactam-Based Probes

- RhB Spirolactam: Forms a non-fluorescent closed structure under neutral pH but opens in acidic environments (pH 3–5), enabling pH sensing . However, its slow kinetics (~minutes) limit real-time applications .

- R6G Spirolactam : Demonstrates faster response times (~seconds) and a broader pH detection range (pH 4–7) compared to RhB .

- Rh101 Spirolactam : Provides NIR emission but requires structural modifications (e.g., morpholine conjugation) for organelle-specific targeting .

Table 2: pH-Sensing Performance

In Vivo Imaging

Table 3: Pharmacokinetic Properties of ¹⁸F-Labeled Rhodamines

| Compound | LogP | Radiochemical Yield (%) | Myocardial Uptake (SUV) |

|---|---|---|---|

| [¹⁸F]RhB | 1.97 | 18 ± 1 | 1.2 ± 0.3 |

| [¹⁸F]R6G | 1.90 | 19 ± 1 | 2.5 ± 0.4 |

| [¹⁸F]Rh101 | 1.95 | 22 ± 3 | 1.8 ± 0.2 |

Heavy Metal Detection

- RhB-Hg²⁺ Probes : Achieve sub-ppb detection limits via spirolactam ring opening but suffer from interference by Cu²⁺ .

- R6G-Based Probes : Offer higher selectivity for Hg²⁺ due to reduced spirolactam stability .

Limitations and Mitigation Strategies

- Spirolactam Instability: RhB’s tendency to form non-fluorescent spirolactams in neutral conditions is mitigated by dimerization (e.g., RSL2 dimer) to enable solvatochromic blue fluorescence .

- Diffusion Limitations: RhB’s lower diffusion coefficient (D ≈ 3.1 × 10⁻¹⁰ m²/s) compared to R6G (D ≈ 4.5 × 10⁻¹⁰ m²/s) restricts intracellular mobility, addressed via nanoparticle conjugation .

Q & A

Basic: How does the spirolactam ring-opening mechanism of Rhodamine B enhance its utility in ion sensing?

The spirolactam ring-opening mechanism enables Rhodamine B to act as a "turn-on" fluorescent probe. In its closed (spirocyclic) form, the dye is non-fluorescent, but interaction with specific ions (e.g., H⁺, Cu²⁺, Hg²⁺) triggers ring-opening, restoring fluorescence. This mechanism allows precise detection of analytes in acidic or metal-rich environments. To optimize sensitivity, researchers should modify the substituents on the xanthene core (e.g., introducing electron-withdrawing groups) to tune the pKa or ion-binding affinity .

Advanced: What strategies mitigate cross-reactivity in Rhodamine B-based probes for Cu²⁺ and Hg²⁺ in biological samples?

Cross-reactivity arises due to overlapping ion-binding affinities. Strategies include:

- Chelator Design : Incorporate selective ligands (e.g., thioether for Hg²⁺ or diethylenetriamine for Cu²⁺ ).

- Spatial Shielding : Attach bulky groups near the binding site to sterically hinder larger ions like Hg²⁺ .

- Dual-Channel Detection : Use ratiometric probes combining Rhodamine B with a reference fluorophore unaffected by the target ions .

Basic: What are critical factors for quantitative Rhodamine B fluorescence microscopy?

Key factors include:

- Laser Intensity Calibration : Avoid photobleaching by using <5 mW laser power and short exposure times .

- Concentration Optimization : Maintain dye concentrations between 1–10 µM to prevent self-quenching .

- pH Control : Buffer samples to pH 4–6 to ensure maximum fluorescence via spirolactam activation .

Advanced: How do cycloalkyl modifications affect pH sensitivity in Rhodamine B derivatives?

Cycloalkyl ring size (e.g., cyclopentyl vs. cyclohexyl) alters steric hindrance and electronic effects, shifting pKa values. Smaller rings (e.g., cyclopentyl) lower pKa by ~0.5 units, enabling detection in mildly acidic environments (pH 4–5), while larger rings extend sensitivity to near-neutral pH (6–7) . NMR studies confirm structural changes in the spirocyclic form .

Basic: Why is Rhodamine B preferred in confocal microscopy over other fluorophores?

Rhodamine B offers:

- High Quantum Yield : ~0.7 in ethanol, ensuring bright signals .

- Photostability : Resists degradation under prolonged illumination compared to fluorescein .

- Versatility : Compatible with common excitation sources (e.g., 532 nm lasers) .

Advanced: How to resolve discrepancies in reported quantum yields of Rhodamine B derivatives?

Discrepancies arise from solvent polarity, pH, and reference standards. To standardize measurements:

- Solvent Selection : Use ethanol or methanol for consistency, as water quenches fluorescence .

- Reference Calibration : Compare against Rhodamine 6G (quantum yield = 0.95 in ethanol) .

- pH Control : Ensure measurements align with the probe’s activation pH range .

Basic: What methodological steps ensure accurate Rhodamine B-based Zn²⁺ sensing?

- Probe Functionalization : Attach a Zn²⁺-specific receptor (e.g., di-2-picolylamine) to the spirolactam nitrogen .

- Interference Testing : Validate selectivity against common biological ions (e.g., Ca²⁺, Mg²⁺) using EDTA controls .

- Limit of Detection (LOD) : Achieve sub-µM sensitivity via fluorescence titration and Stern-Volmer analysis .

Advanced: How can Rhodamine B be integrated into hybrid materials for dual electrochemical-fluorescent sensing?

Combine Rhodamine B with polyoxometalates (e.g., phosphotungstic acid) to create redox-active hybrids. The dye’s fluorescence reports analyte binding, while electrochemical signals (e.g., cyclic voltammetry) provide complementary data on electron transfer kinetics .

Basic: What protocols minimize Rhodamine B aggregation in aqueous solutions?

- Surfactant Addition : Use 0.1% Tween-20 or Triton X-100 to stabilize dye dispersion .

- Co-Solvents : Prepare stock solutions in DMSO or ethanol, then dilute to <1% in aqueous buffers .

Advanced: How to design Rhodamine B probes for in vivo pH sensing with minimal background noise?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.